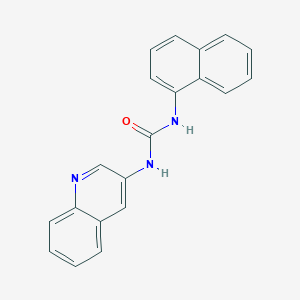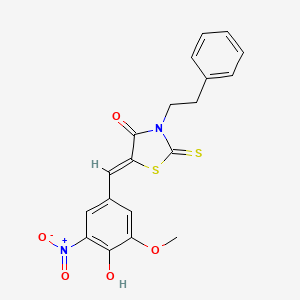![molecular formula C18H25N3O B4880019 (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B4880019.png)
(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine, also known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPMA is a member of the oxadiazole family of compounds and is known to have a variety of biochemical and physiological effects.
Wirkmechanismus
(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine acts as a fluorescent probe by binding to the G-quadruplex DNA structure, causing a change in fluorescence intensity that can be measured. The exact mechanism of action for (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine as a dopamine transporter ligand is not yet fully understood, but it is believed to involve binding to the transporter and inhibiting dopamine reuptake.
Biochemical and Physiological Effects
(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has been shown to have a variety of biochemical and physiological effects. It has been shown to selectively bind to the G-quadruplex DNA structure, which can potentially be used for cancer diagnosis and treatment. (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has also been shown to inhibit dopamine reuptake, which can have potential implications for the treatment of dopamine-related disorders such as Parkinson's disease and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine in lab experiments is its specificity for binding to the G-quadruplex DNA structure and the dopamine transporter. This allows for more precise measurements and observations. However, one limitation is that (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine is relatively new and there is still much to be learned about its properties and potential applications.
Zukünftige Richtungen
There are several potential future directions for research involving (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine. One direction is to further study its potential as a fluorescent probe for imaging biological systems, particularly in cancer research. Another direction is to continue to investigate its potential as a ligand for the development of new drugs targeting the dopamine transporter. Additionally, further studies could be conducted to better understand the mechanism of action of (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine and its potential implications for the treatment of dopamine-related disorders.
Synthesemethoden
(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine can be synthesized using a multi-step process involving the reaction of cyclopentylmagnesium bromide with 3-bromopropylbenzene, followed by the reaction of the resulting product with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde. The final product is obtained through reduction of the imine intermediate using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has been studied for its potential application as a fluorescent probe for imaging biological systems. It has been shown to selectively bind to the G-quadruplex DNA structure, which is known to play a role in cancer development and progression. (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has also been studied for its potential use as a ligand for the development of new drugs targeting the dopamine transporter.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-21(13-7-10-15-8-5-6-9-15)14-17-19-18(20-22-17)16-11-3-2-4-12-16/h2-4,11-12,15H,5-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOXSAWBCOFTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1CCCC1)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4879936.png)
![4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4879949.png)

![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4879978.png)
![1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide](/img/structure/B4879980.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4879985.png)
![1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine](/img/structure/B4879990.png)
![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B4879996.png)
![{1-(3-biphenylylcarbonyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4880000.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4880001.png)

![2-{2,4-dioxo-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4880010.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4880018.png)